molecular formula C16H11I B14794469 2-(3-Iodophenyl)naphthalene

2-(3-Iodophenyl)naphthalene

Cat. No.: B14794469
M. Wt: 330.16 g/mol
InChI Key: GKPRDGDJRFSXLS-UHFFFAOYSA-N
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Description

2-(3-Iodophenyl)naphthalene is a halogenated naphthalene derivative characterized by a naphthalene core substituted with a 3-iodophenyl group at the second position. Its molecular formula is C₁₆H₁₁I, with a molecular weight of ~328.18 g/mol (calculated based on naphthalene [128.17 g/mol], phenyl [77.11 g/mol], and iodine [126.9 g/mol]). The iodine atom introduces significant steric bulk and lipophilicity, which can influence its chemical reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C16H11I

Molecular Weight

330.16 g/mol

IUPAC Name

2-(3-iodophenyl)naphthalene

InChI

InChI=1S/C16H11I/c17-16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H

InChI Key

GKPRDGDJRFSXLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Iodophenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the starting materials are 3-iodophenylboronic acid and 2-bromonaphthalene. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a solvent like toluene or ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and widely used in industrial settings for the synthesis of various biaryl compounds. The reaction conditions can be optimized for large-scale production by adjusting the concentrations of reactants, catalysts, and solvents.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Iodophenyl)naphthalene can undergo several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinones.

    Reduction Reactions: The phenyl ring can be reduced to form dihydrophenyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products:

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include naphthoquinones and other oxidized naphthalene derivatives.

    Reduction Reactions: Products include dihydrophenyl and tetrahydrophenyl derivatives.

Scientific Research Applications

2-(3-Iodophenyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Iodophenyl)naphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like π-π stacking, hydrogen bonding, and van der Waals forces. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Halogen-Substituted Naphthalene Derivatives

Halogen substituents significantly alter physicochemical and biological properties. Key comparisons include:

Table 1: Halogen-Substituted Analogues
Compound Name Substituent Molecular Weight (g/mol) Key Properties Biological Activity/Applications References
2-(3-Iodophenyl)naphthalene 3-Iodophenyl 328.18 High lipophilicity, steric bulk Potential radiopharmaceutical applications (inferred) N/A
2-(3-Fluorophenyl)naphthalene 3-Fluorophenyl 212.2 High electronegativity, metabolic stability Metabolic studies (potential toxicity)
2-[(3-Bromophenoxy)methyl]naphthalene 3-Bromophenoxy 313.2 Environmental persistence, lipophilic Environmental research applications
2-(Azidomethyl)naphthalene Azidomethyl 199.2 Click chemistry reactivity Synthetic intermediates, bioconjugation

Key Findings :

  • Electron Effects : Fluorine’s electronegativity enhances metabolic stability compared to iodine’s polarizable but less electronegative nature .
  • Environmental Behavior: Brominated derivatives (e.g., 2-[(3-Bromophenoxy)methyl]naphthalene) exhibit environmental persistence due to strong C-Br bonds, suggesting iodine’s larger size may reduce biodegradability .

Aryl-Substituted Naphthalene Derivatives

Aryl groups modulate aromatic interactions and binding affinities:

Table 2: Aryl-Substituted Analogues
Compound Name Substituent Molecular Weight (g/mol) Key Properties Biological Activity/Applications References
This compound 3-Iodophenyl 328.18 Enhanced π-π stacking, lipophilicity Potential enzyme/receptor modulation N/A
2-(3-Methoxyphenyl)naphthalene 3-Methoxyphenyl 234.3 Improved solubility, antioxidant potential Antibacterial, herbicide applications
2-(Naphthalen-1-yl)-N-[2-(pyrazol-1-yl)ethyl]acetamide Pyrazole-thiophene-naphthalene Complex structure Multi-target interactions Antimicrobial, anti-inflammatory

Key Findings :

  • Solubility : Methoxy groups (e.g., 2-(3-Methoxyphenyl)naphthalene) enhance water solubility compared to iodine’s hydrophobic effects .
  • Biological Specificity : Complex structures with multiple aromatic systems (e.g., pyrazole-thiophene-naphthalene hybrids) show higher target specificity, suggesting iodine’s steric effects might limit binding in constrained active sites .

Functionalized Naphthalene Derivatives

Functional groups dictate reactivity and toxicity:

Table 3: Functionalized Analogues
Compound Name Functional Group Molecular Weight (g/mol) Key Properties Biological Activity/Applications References
This compound Iodophenyl 328.18 Radiolabeling potential Imaging, therapeutic agents (inferred) N/A
2-(Methylsulfinyl)naphthalene Sulfoxide 190.2 Moderate cytotoxicity Enzyme inhibition, oxidative stress
1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene Trifluoromethoxy 316.2 High thermal stability Materials science, fluorinated probes

Key Findings :

  • Cytotoxicity : Sulfoxide derivatives (e.g., 2-(Methylsulfinyl)naphthalene) exhibit moderate cytotoxicity, whereas iodine’s beta-emission properties (if radioactive) could enhance therapeutic efficacy .

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